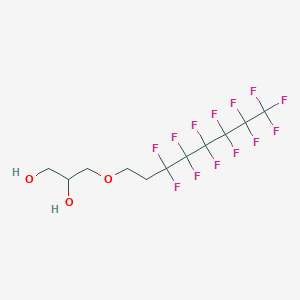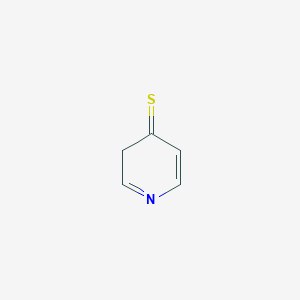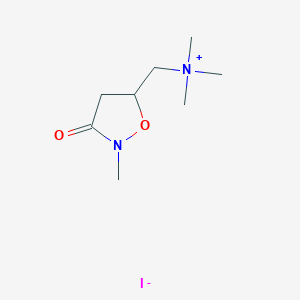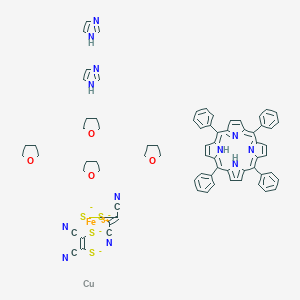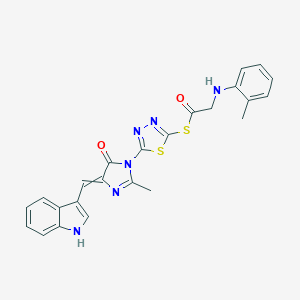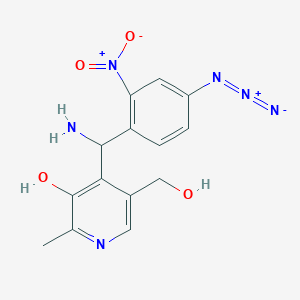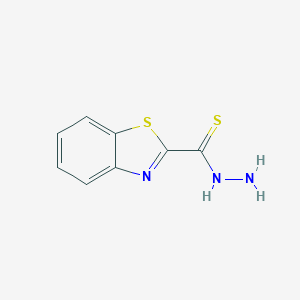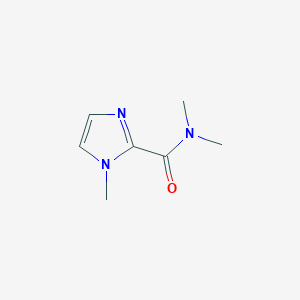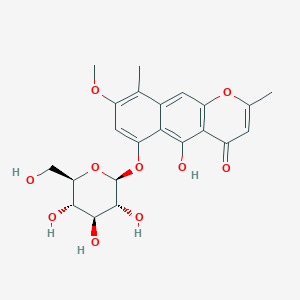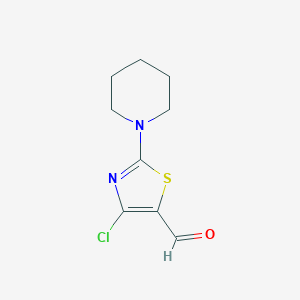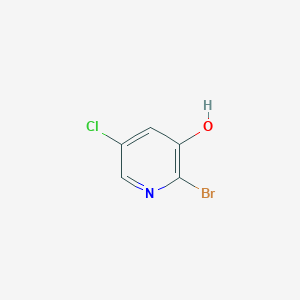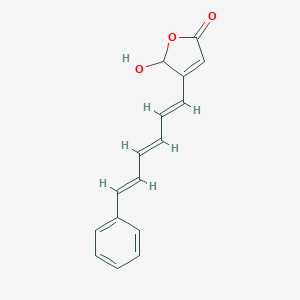
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, also known as 6-PPHF, is a natural compound that is found in a variety of fruits and vegetables. This compound has been the subject of scientific research due to its potential health benefits and medicinal properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. One study found that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and lipid peroxidation, which are involved in the development of various diseases, including cancer and cardiovascular disease. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that it is a natural compound that can be easily synthesized or extracted from natural sources. This compound has also been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.
Orientations Futures
Future research on 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Studies should also investigate the optimal dosage and administration of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone for various diseases and conditions. Additionally, more research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, or 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, is a natural compound that has been the subject of scientific research due to its potential health benefits and medicinal properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has various biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and therapeutic potential, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone shows promise as a natural compound with potential applications in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can be achieved through various methods, including the extraction from natural sources or chemical synthesis. One common method of chemical synthesis involves the reaction of 4-hydroxy-2-butanone with 1,3,5-hexatriene in the presence of a base catalyst. This reaction produces 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone as a yellow crystalline solid.
Applications De Recherche Scientifique
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. One area of research has focused on its anti-inflammatory properties. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Another area of research has focused on the potential anti-cancer properties of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
Numéro CAS |
135160-33-7 |
|---|---|
Nom du produit |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-hydroxy-3-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]-2H-furan-5-one |
InChI |
InChI=1S/C16H14O3/c17-15-12-14(16(18)19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h1-12,16,18H/b2-1+,8-4+,11-7+ |
Clé InChI |
ASTSPPNXMWCPRE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
Synonymes |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



